2-[(4-Methylbenzoyl)amino]benzamide
Description
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Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-8-11(9-7-10)15(19)17-13-5-3-2-4-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYCGFJCRPJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356106 | |
| Record name | 2-[(4-methylbenzoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52910-88-0 | |
| Record name | 2-[(4-methylbenzoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylbenzoyl Amino Benzamide and Analogues
Established Synthetic Pathways for the Core Structure
The core structure of 2-[(4-methylbenzoyl)amino]benzamide features a central benzamide (B126) scaffold with a substituted benzoyl group attached to the 2-amino position. The primary challenge in its synthesis lies in the efficient formation of the amide linkage.
Condensation Reactions in Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is a straightforward approach to amide synthesis. However, this reaction is often inefficient at room temperature because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.org
Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. libretexts.org The carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine. libretexts.org This method is crucial in peptide synthesis. libretexts.org
Decarboxylative condensation represents a milder alternative. For instance, the reaction of N-alkyl hydroxylamines with α-ketoacids can form amides without the need for a catalyst, proceeding cleanly by mixing the reactants in a polar solvent with gentle heating. nih.gov Similarly, acid-catalyzed condensation reactions, for example between benzamide and glyoxal (B1671930) using catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA), can yield various condensation products depending on the solvent and reaction conditions. mdpi.com
Utilization of Acyl Chlorides and Anhydrides in Amide Synthesis
A highly effective and common method for amide synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. chemistrystudent.comsavemyexams.com Acyl chlorides, in particular, are very reactive towards nucleophiles. chemistrystudent.com
The reaction of an acyl chloride with an amine is a nucleophilic addition-elimination reaction. chemistrystudent.comchemguide.co.uk The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the amide. savemyexams.comchemguide.co.uk Typically, two equivalents of the amine are used: one to form the amide and the second to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. savemyexams.comlibretexts.org
For the synthesis of this compound, this would involve the reaction of 4-methylbenzoyl chloride with 2-aminobenzamide (B116534). A general multi-step synthesis often starts with a substituted benzoic acid, like p-nitrobenzoic acid, which is first converted to its acyl chloride using a reagent such as thionyl chloride (SOCl₂). google.com This is followed by a condensation (ammonolysis) reaction with ammonia (B1221849) to form the corresponding benzamide, and finally, a reduction step to yield the aminobenzamide. google.com
A similar strategy can be applied to synthesize analogues. For instance, reacting 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with an aniline (B41778) derivative, followed by conversion to the acyl chloride with thionyl chloride, and subsequent reaction with various amines can produce a range of substituted benzamides. nih.gov
It is important to note that when working with substrates containing multiple reactive sites, such as 2-aminobenzoyl chloride, there is a risk of self-reaction or polymerization. reddit.com The amine group of one molecule can react with the acyl chloride group of another, leading to intermolecular amide bond formation. reddit.com
Advanced Synthetic Strategies for Functionalization
Modern synthetic chemistry focuses on developing highly selective and efficient methods to construct complex molecules. For benzamide derivatives, this includes strategies that control chemo- and regioselectivity and employ multi-step sequences for diversification.
Chemo- and Regioselective Synthesis Approaches
Chemo- and regioselectivity are crucial when dealing with molecules that have multiple functional groups or reactive positions. For example, in the synthesis of complex heterocyclic structures, controlling where a reaction occurs is paramount. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds with high selectivity. nih.gov These methods can be combined in one-pot sequences to build complex molecular frameworks. nih.govacs.org
For instance, a modular approach to synthesizing carbazoles involves a Pd-catalyzed Buchwald-Hartwig amination followed by a C-arylation. nih.gov Understanding the mechanistic details allows for the control of chemoselectivity in the initial C-N bond formation and regioselectivity in the subsequent C-H activation step. nih.govacs.org Such strategies could be adapted for the selective functionalization of the this compound scaffold.
Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. rsc.org A regioselective, one-pot, multi-component reaction on water has been developed for the synthesis of substituted benzo[c]pyrazolo mdpi.comsavemyexams.comnaphthyridines, demonstrating the power of green chemistry principles in achieving selectivity. rsc.org
Multi-Step Synthetic Sequences
The synthesis of functionalized benzamide analogues often requires multi-step reaction sequences. acs.org These sequences allow for the gradual construction of the target molecule and the introduction of various substituents.
A common sequence for preparing aminobenzamides starts from a nitro-substituted benzoic acid. For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride, which is then reacted with ammonia to form p-nitrobenzamide. The final step is the reduction of the nitro group to an amino group using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric hydroxide. google.com
Similarly, a series of 2-aminobenzamide derivatives can be synthesized from isatoic anhydride (B1165640) by reacting it with various amine derivatives. nih.gov This reaction proceeds via nucleophilic attack of the amine on a carbonyl group, followed by ring-opening and decarboxylation. nih.gov This method has been used to produce compounds like 2-amino-N-(4-chlorophenyl)benzamide and 2-amino-N-(4-methoxyphenyl)benzamide. nih.gov
Flow chemistry offers a modern approach to multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous process. syrris.jp This technique uses immobilized reagents and catalysts in packed columns, enabling the synthesis of complex molecules like the alkaloid (¡)-oxomaritidine in a highly efficient and automated manner. syrris.jp
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.
For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from 2-aminobenzamide and 4-chlorobenzaldehyde, the reaction conditions were systematically optimized. researchgate.net It was found that increasing the temperature from room temperature to 60°C significantly increased the yield from 20% to 97% and reduced the reaction time from 120 minutes to just 10 minutes when using a natural deep eutectic solvent (NADES). researchgate.net
The choice of catalyst can also have a profound impact. In the direct amidation of carboxylic acids and amines, a screening of various Lewis acid catalysts revealed that TiCl₄ in pyridine (B92270) at 85°C provided good to excellent yields for a wide range of substrates. researchgate.net
The following table summarizes the optimization of a condensation reaction between 2-aminobenzamide and 4-chlorobenzaldehyde. researchgate.net
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temp. | 120 | 20 |
| 2 | 40 | - | - |
| 3 | 60 | 10 | 97 |
This interactive table is based on the data for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which serves as an example of optimizing conditions for reactions involving 2-aminobenzamide.
Similarly, in the synthesis of p-aminobenzamide, the conditions for the initial acylation of p-nitrobenzoic acid with thionyl chloride were optimized. google.com The reaction was carried out at 75-80°C under pressure in the presence of a DMF catalyst to obtain the paranitrobenzoyl chloride, which was used directly in the next step. google.com
The following table details the synthesis of various N-phenylamides via direct condensation of a carboxylic acid and aniline using TiCl₄ as a condensing agent. researchgate.net
| Entry | R Group | Product | Yield (%) |
| a | CH₃(CH₂)₅ | N-phenylheptanamide | 98 |
| b | 4-NO₂–C₆H₄ | N-(4-nitrophenyl)benzamide | 98 |
| c | 4-CHO–C₆H₄ | N-(4-formylphenyl)benzamide | 95 |
| d | 4-Cl–C₆H₄ | N-(4-chlorophenyl)benzamide | 95 |
| e | C₆H₅CH₂ | N-phenyl-2-phenylethanamide | 95 |
| f | C₆H₅CH=CH | N-phenylcinnamamide | 91 |
| g | C₄H₃S | N-phenylthiophene-2-carboxamide | 88 |
This interactive table showcases the yields of various amides synthesized through a TiCl₄-mediated condensation, illustrating the broad applicability of the optimized method.
Role of Catalysis in Synthetic Efficiency
A variety of catalysts have been developed for amidation, falling into several key classes:
Boron-based Catalysts : Boronic acids, boric acid, and borate (B1201080) esters are among the most common and efficient catalysts for direct amidation. ucl.ac.uknumberanalytics.com They are valued for their ability to facilitate the reaction, often with azeotropic water removal to drive the equilibrium forward. ucl.ac.uk Boronic acid catalysts have been reported to be highly effective for a broad range of substrates, including aromatic acids and functionalized amines, at room temperature. acs.org Boric acid, in particular, has been successfully used in large-scale industrial processes, though it can struggle with more challenging substrates like certain anilines. ucl.ac.uk
Metal-based Catalysts : Transition metals such as ruthenium, palladium, and copper are also employed to catalyze amide bond formation. numberanalytics.comnumberanalytics.com For instance, specific ruthenium PNNH complexes have been shown to catalyze the acceptorless dehydrogenative coupling of alcohols and amines to form amides under remarkably mild conditions, such as refluxing in diethyl ether (34.6 °C). nih.gov In other synthetic pathways for related compounds, palladium on carbon (Pd/C) is a standard catalyst for hydrogenation steps, such as the reduction of a nitro group to an amine, which is a key transformation in creating precursors for the final amide coupling. researchgate.net Silica has also been used as a catalyst for amidation reactions between carboxylic acids and amines. acs.org
Enzymatic Catalysts : In the pursuit of green chemistry, enzymes like lipases and proteases have emerged as highly selective catalysts for forming amide bonds, often operating in non-aqueous solvents. numberanalytics.comnumberanalytics.com
Photocatalysis : Visible-light-mediated methods represent a frontier in amide synthesis. nih.gov Dual catalytic systems, for example merging photoredox catalysis with palladium, can enable amide formation at room temperature from substrates like potassium oxalate (B1200264) monoamides and aryl halides. nih.gov
The choice of catalyst is critical, influencing not only the reaction rate but also the substrate scope and functional group tolerance. For a molecule like this compound, which contains two distinct amide functionalities, a highly selective and mild catalytic system is paramount to avoid unwanted side reactions.
Table 1: Overview of Catalytic Systems in Amide Synthesis
| Catalyst Type | Specific Example(s) | Typical Substrates | Key Findings & Efficiency | Citation(s) |
|---|---|---|---|---|
| Boron-based | Boronic acids, Boric acid | Carboxylic acids, Amines (aliphatic & aromatic) | Highly efficient with water removal; some catalysts active at room temperature. | ucl.ac.uk, numberanalytics.com, acs.org |
| Metal-based | Ruthenium PNNH complexes | Alcohols, Amines (primary & secondary) | High yields at near-ambient temperatures (reflux in Et₂O). | nih.gov |
| Metal-based | Silica | Carboxylic acids, Amines (aromatic & aliphatic) | Effective catalysis; yields improved with higher temperatures. | acs.org |
| Metal-based | Palladium on Carbon (Pd/C) | Nitroarenes | Standard for reducing nitro groups to amines in precursor synthesis; high yield. | researchgate.net |
| Dual Catalysis | Photoredox + Palladium | Potassium oxalate monoamides, Aryl halides | Enables amide formation at room temperature; good for heteroaromatic amides. | nih.gov |
Exploration of Solvent Systems and Temperature Control
The solvent and reaction temperature are not merely passive background conditions; they are active parameters that can dictate the course and outcome of a synthesis. In the preparation of this compound and its analogues, their careful selection is crucial for achieving high yields and purity.
Solvent Systems
The solvent's primary role is to dissolve the reactants, but its polarity and boiling point can have more profound effects. ucl.ac.uk
Common Solvents : Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) are widely used in amidation chemistry due to their excellent solubilizing power. ucl.ac.uk For instance, the synthesis of 2-aminobenzamide derivatives from isatoic anhydride is often performed by refluxing in DMF. nih.gov However, many of these conventional solvents face increasing regulation due to toxicity and environmental concerns. ucl.ac.uk
Greener Alternatives : Research has focused on identifying safer, bio-based alternatives. One study investigated the replacement of toluene (B28343) with p-cymene (B1678584) for silica-catalyzed amidation. acs.org The study found that p-cymene, a bioderived solvent, was a suitable replacement. acs.org
Solvent-Controlled Selectivity : In some reaction systems, the solvent can fundamentally alter the reaction pathway. For example, in reactions of lithium N,N-diisopropylaminoborohydride (iPr-LAB) with alkyl halides, the choice between tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) determines the product distribution. acs.orglatech.edu In THF, a mixture of amination and reduction products is often observed, whereas in dioxane, the amination product is formed exclusively, regardless of temperature. acs.orglatech.edu This highlights the solvent's ability to influence the reaction mechanism. latech.edu
Temperature Control
Temperature is a critical lever for controlling reaction kinetics and selectivity.
Driving Reactions : Many amide condensation reactions require elevated temperatures to proceed at a reasonable rate, especially when using less reactive starting materials. numberanalytics.com The use of high-boiling solvents like p-cymene (b.p. 177 °C) allows for higher reaction temperatures compared to toluene (b.p. 111 °C), which can significantly improve reaction yields. acs.org Reflux conditions are commonly cited in procedures for benzamide synthesis. nih.govnih.gov
Controlling Selectivity : Temperature can also be used to control selectivity between competing reaction pathways. In the aforementioned iPr-LAB system, lower temperatures (0 °C) in THF favor the desired Sₙ2 amination reaction, while higher temperatures (65 °C) increase the proportion of the undesired reduction side-product. acs.orglatech.edu
Low-Temperature Methods : The development of highly active catalysts has enabled amidation at or near room temperature. Ruthenium PNNH complexes, for example, can catalyze dehydrogenative coupling in refluxing diethyl ether (34.6 °C) or methyl tert-butyl ether (55.2 °C). nih.gov Similarly, certain boronic acid catalysts are effective at ambient temperatures, which is advantageous for synthesizing complex molecules with thermally sensitive functional groups. acs.org
Water removal is another key aspect tied to temperature. For reactions run at lower temperatures (25-50 °C), molecular sieves are often added directly to the reaction to trap the water byproduct. ucl.ac.uk For higher temperature reactions, azeotropic removal using a Dean-Stark apparatus is a more practical and efficient method for driving the reaction to completion, especially on a larger scale. ucl.ac.uk
Table 2: Influence of Solvent and Temperature on Amidation Reactions
| Reactants/Catalyst | Solvent | Temperature | Outcome | Citation(s) |
|---|---|---|---|---|
| iPr-LAB + Methyl Iodide | THF | 0 °C | Amination is the major reaction. | acs.org, latech.edu |
| iPr-LAB + Methyl Iodide | THF | 65 °C | Reduction competes favorably with amination. | acs.org, latech.edu |
| iPr-LAB + Methyl Iodide | 1,4-Dioxane | 0 - 65 °C | Exclusively the amination product is formed. | acs.org, latech.edu |
| Carboxylic Acids + Amines / Silica | Toluene | Reflux (~111 °C) | Moderate yields. | acs.org |
| Carboxylic Acids + Amines / Silica | p-Cymene | Reflux (~177 °C) | Significant improvement in yields compared to toluene. | acs.org |
| 1-Hexanol + 1-Heptylamine / Ru-PNNH | Diethyl Ether | Reflux (34.6 °C) | High yield of the corresponding amide. | nih.gov |
| Isatoic Anhydride + Amines | DMF | Reflux | Good to excellent yields of 2-aminobenzamide derivatives. | nih.gov |
Structural Elucidation and Advanced Characterization
Spectroscopic Analysis of 2-[(4-Methylbenzoyl)amino]benzamide and its Analogues
The structural confirmation and detailed characterization of this compound are accomplished through the comprehensive application of various spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its different sets of protons. The analysis relies on comparing expected chemical shifts with data from analogous compounds such as benzamide (B126), 4-methylbenzamide (B193301), and N-substituted benzamides.
In a solvent like DMSO-d₆, the amide protons (NH) are expected to appear as broad singlets at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding and the electronic effects of the attached carbonyl groups. For instance, the NH proton in related N-phenylbenzamide derivatives often appears in the δ 10-11 ppm range. The two amide protons of the primary benzamide group (-CONH₂) would likely be non-equivalent, appearing as two distinct broad signals. For example, in benzamide itself, the amide protons appear around δ 8.05 and δ 7.46 ppm in DMSO-d₆. chemicalbook.com
The aromatic protons will resonate in the region of δ 7.0-8.5 ppm. The four protons of the 1,2-disubstituted benzene (B151609) ring (from the benzamide moiety) and the four protons of the 1,4-disubstituted benzene ring (from the 4-methylbenzoyl moiety) would display complex splitting patterns (multiplets, doublets of doublets) due to spin-spin coupling. Specifically, the protons on the 4-methylbenzoyl ring are expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The methyl group protons (-CH₃) would give rise to a sharp singlet, typically appearing in the upfield region around δ 2.3-2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for Analogues (in DMSO-d₆)
| Proton Type | Predicted δ (ppm) for this compound | Observed δ (ppm) for Analogues | Analogue Compound | Citation |
|---|---|---|---|---|
| Amide NH (benzoyl) | ~10.5 (singlet) | 11.35 (broad singlet) | N-(2-nitrophenyl)benzamide | researchgate.net |
| Amide NH₂ (primary) | ~8.1 and ~7.5 (broad singlets) | 8.05 and 7.46 | Benzamide | chemicalbook.com |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 7.30-7.72 | N-Methylbenzamide | rsc.org |
Note: Predicted values are estimations based on the analysis of related structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct carbonyl carbon signals are expected in the downfield region, typically between δ 165-170 ppm. rsc.org The aromatic carbons will produce a series of signals between δ 115-145 ppm. The carbon atom attached to the methyl group (quaternary carbon) and the other substituted quaternary carbons in the benzene rings will generally have lower intensities compared to the protonated carbons. The methyl carbon (-CH₃) signal is expected at the most upfield position, around δ 21-22 ppm. rsc.org
Analysis of analogues like 4-methylbenzamide shows the carbonyl carbon at δ 169.6 ppm and the methyl carbon at δ 21.5 ppm. rsc.org For benzamide, the carbonyl carbon is observed at δ 169.91 ppm. rsc.org These values support the predicted chemical shift ranges for the target molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for Analogues
| Carbon Type | Predicted δ (ppm) for this compound | Observed δ (ppm) for Analogues | Analogue Compound | Citation |
|---|---|---|---|---|
| Carbonyl C=O | ~167 and ~169 | 169.6 | 4-Methylbenzamide | rsc.org |
| Aromatic C (Substituted) | ~130 - 145 | 142.6, 130.5 | 4-Methylbenzamide | rsc.org |
| Aromatic CH | ~115 - 135 | 129.3, 127.4 | 4-Methylbenzamide | rsc.org |
Note: Predicted values are estimations based on the analysis of related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to be dominated by characteristic absorption bands for the amide groups.
N-H Stretching: Amides show strong N-H stretching vibrations. libretexts.org A secondary amide (R-CO-NH-R) typically shows a single sharp band around 3300 cm⁻¹. The primary amide (-CONH₂) will exhibit two distinct bands in the range of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. libretexts.org
C=O Stretching (Amide I band): Strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching are a hallmark of amides and are expected to appear in the region of 1630-1695 cm⁻¹. Given the two different amide environments, two distinct C=O bands or a single broadened band may be observed. For 4-methylbenzamide, a strong C=O stretch is observed. researchgate.netnist.gov
N-H Bending (Amide II band): The N-H bending vibration for the secondary amide is expected around 1550 cm⁻¹.
Aromatic C-H and C=C Stretching: Aromatic C=C ring stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methyl group will be visible in the 2850-2960 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Citation |
|---|---|---|---|
| Primary Amide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3100 - 3500 | libretexts.org |
| Secondary Amide (NH) | N-H Stretch | ~3300 | japsonline.com |
| Carbonyl (C=O) | Amide I Stretch | 1630 - 1695 | libretexts.orgresearchgate.net |
| Amide N-H | Amide II Bend | ~1550 | japsonline.com |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | chemicalbook.com |
| Aromatic C-H | Stretch | >3000 | chemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, which includes two phenyl rings and two amide groups, is expected to result in significant UV absorption. The primary electronic transitions observed are typically π → π* and n → π* transitions.
π → π Transitions:* These are high-energy transitions associated with the aromatic rings and the C=O double bonds. They are expected to result in strong absorption bands, likely below 300 nm. For example, related benzimidazole (B57391) structures show absorption maxima around 280 nm. researchgate.net
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker and may appear as a shoulder on the more intense π → π* bands.
The electronic spectrum can also be influenced by charge transfer (CT) transitions between the electron-donating aminobenzamide portion and the electron-withdrawing benzoyl portion of the molecule. nih.gov The exact absorption maxima (λmax) and molar absorptivities (ε) would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₅H₁₄N₂O₂. nih.gov
The calculated exact mass (monoisotopic mass) for this formula is 254.10553 g/mol . HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula of the synthesized compound. For comparison, the exact mass of an isomer, 4-methyl-N-{3-[(4-methylbenzoyl)amino]phenyl}benzamide, is reported as 344.152478 g/mol , which corresponds to a different molecular formula (C₂₂H₂₀N₂O₂), highlighting the precision of this technique. spectrabase.com
X-ray Crystallographic Investigations of Benzamide Derivatives
Single Crystal X-ray Diffraction Data Acquisition and Refinement
The foundation of a detailed structural analysis lies in the precise acquisition and refinement of single crystal X-ray diffraction data. While specific data for this compound is not publicly available, the general procedure for similar benzamide derivatives involves several key steps.
Initially, a suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, typically Mo Kα radiation, at a controlled temperature, often 120 K or 296 K, to minimize thermal vibrations. mdpi.comnih.gov The diffraction patterns are collected as a series of frames. Following data collection, the raw data is processed, which includes cell refinement and data reduction. mdpi.com
The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². In this process, the positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are often placed in geometrically calculated positions and refined using a riding model. nih.gov In contrast, hydrogen atoms involved in hydrogen bonding, such as those on amine or amide groups, are typically located in a difference Fourier map and refined isotropically. nih.gov
The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). nih.gov The residual electron density (Δρ) is also examined to ensure that no significant unassigned peaks remain. nih.gov
Below is an interactive table summarizing typical crystal data and refinement parameters for related benzamide derivatives, which provides a reference for what might be expected for this compound.
| Parameter | Typical Value | Reference |
| Crystal System | Monoclinic or Triclinic | mdpi.comnih.gov |
| Space Group | P2₁/c or P-1 | mdpi.comresearchgate.net |
| a (Å) | 5.3 - 14.2 | nih.govresearchgate.net |
| b (Å) | 10.5 - 19.5 | nih.govresearchgate.net |
| c (Å) | 10.3 - 14.8 | nih.govresearchgate.net |
| α (°) | 90 or ~100 | mdpi.com |
| β (°) | ~97 - 114 | nih.govresearchgate.net |
| γ (°) | 90 or ~104 | mdpi.com |
| V (ų) | ~900 - 1642 | mdpi.comresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Temperature (K) | 120, 170, or 296 | mdpi.comnih.gov |
| R[F² > 2σ(F²)] | ~0.03 - 0.06 | nih.govresearchgate.net |
| wR(F²) | ~0.08 - 0.17 | nih.govresearchgate.net |
Analysis of Molecular Geometry and Conformation
The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms and the conformation of its flexible parts.
Exploration of Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonds are fundamental to the structural chemistry of benzamide derivatives, dictating their self-assembly in the solid state. nih.gov Both intermolecular and intramolecular hydrogen bonds are frequently observed. nih.gov
Intramolecular hydrogen bonds often lead to the formation of pseudo-rings, which can stabilize the molecular conformation. A common motif in ortho-substituted benzamides is the formation of a six-membered hydrogen-bonded ring involving the amide or amine protons and a nearby acceptor atom, such as a carbonyl oxygen or a nitrogen atom. mdpi.com For example, in (E)-2-(4-Nitrobenzylideneamino)benzamide, an intramolecular N—H···N hydrogen bond is observed. nih.gov
Intermolecular hydrogen bonds are responsible for connecting individual molecules into larger assemblies. The amide group (–CONH₂) is an excellent hydrogen bond donor and acceptor. The N–H protons can form hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, often leading to the formation of dimers with an R²₂(8) ring motif. usm.my These dimers can then be further linked into chains or sheets through other hydrogen bonding interactions. nih.gov
The following table summarizes common hydrogen bond types observed in related benzamide structures.
| Hydrogen Bond Type | Description | Reference |
| N–H···O | Intermolecular bond linking amide groups, often forming dimers or chains. | nih.govnih.gov |
| N–H···N | Intramolecular bond leading to the formation of a pseudo-ring. | nih.gov |
| C–H···O | Weaker intermolecular interactions that contribute to crystal packing. | nih.gov |
Supramolecular Assembly and Crystal Packing Features
The interplay of intermolecular forces, particularly hydrogen bonding and to a lesser extent van der Waals interactions and π-π stacking, results in the formation of a well-defined three-dimensional supramolecular architecture.
Computational Chemistry and Molecular Modeling of 2 4 Methylbenzoyl Amino Benzamide
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 2-[(4-Methylbenzoyl)amino]benzamide.
DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is typically performed using the B3LYP functional with a 6-311G(d,p) basis set. These calculations help in identifying the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry provides a foundational understanding of its structural parameters.
The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is primarily located on the benzamide (B126) ring, while the LUMO is distributed over the 4-methylbenzoyl moiety. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.34 |
| Energy Gap (ΔE) | 4.87 |
Theoretical calculations can predict spectroscopic properties, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental data for validation. For this compound, DFT calculations can simulate its vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to its UV-Vis absorption spectrum. These predictions are valuable for interpreting experimental spectroscopic data and confirming the molecular structure.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. For this compound, the MEP map highlights the electrophilic and nucleophilic regions. The oxygen atoms of the carbonyl groups exhibit the most negative potential (red regions), indicating they are susceptible to electrophilic attack. The hydrogen atoms of the amine and amide groups show positive potential (blue regions), making them potential sites for nucleophilic attack.
Thermodynamic properties such as entropy, enthalpy, and Gibbs free energy can also be calculated using DFT. These properties provide information about the stability and reactivity of the molecule under different conditions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational flexibility of this compound over time. These simulations provide a dynamic picture of how the molecule behaves in a biological environment, such as in solution. By simulating the movement of the molecule over a period of time, researchers can identify the most stable and frequently occurring conformations. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can significantly influence its binding affinity.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking studies are used to predict its binding mode and affinity with various biological targets, such as enzymes or receptors. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of the target protein. The results of docking studies can provide valuable insights into the potential biological activity of the compound and guide the design of new, more potent analogs.
Assessment of Binding Affinities and Modes
The evaluation of binding affinity and the mode of interaction are fundamental to understanding the potential of a compound to act as a therapeutic agent. Molecular docking is a primary computational method used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The strength of this interaction is quantified by a docking score, which estimates the binding energy. A lower, more negative docking score generally indicates a more stable protein-ligand complex and higher binding affinity. nih.gov
For benzamide derivatives, molecular docking studies have been employed to predict their binding to various protein targets. For instance, in studies on other benzamides as potential glucokinase activators, docking scores were crucial in identifying the most promising compounds. The process involves preparing the 3D structure of the ligand and the target protein and then using a docking algorithm to explore possible binding poses within the protein's active site. nih.gov The resulting poses are then ranked based on their calculated binding energies.
While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodology would follow these established principles. The inherent conformational flexibility of the benzamide scaffold is a key consideration in such studies.
Table 1: Illustrative Example of Molecular Docking Results for a Benzamide Derivative
| Target Protein | Ligand Pose | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Example Kinase 1 | 1 | -9.2 | High |
| Example Kinase 1 | 2 | -8.5 | Moderate |
| Example Kinase 2 | 1 | -7.1 | Moderate |
Note: This table is for illustrative purposes to show typical data from a molecular docking study and does not represent actual results for this compound.
Identification of Key Binding Site Residues and Hydrogen Bond Interactions
Beyond predicting binding affinity, molecular docking reveals detailed atomic-level interactions between the ligand and the protein's binding site. This includes identifying key amino acid residues that form crucial contacts with the ligand. These interactions can be hydrophobic, electrostatic, or, most notably, hydrogen bonds.
Hydrogen bonds are highly directional interactions that contribute significantly to the specificity and stability of ligand binding. Computational models can predict the formation of hydrogen bonds by analyzing the distance and angle between donor and acceptor atoms in the ligand and the protein. nih.gov For example, studies on other benzamide derivatives have identified specific hydrogen bond interactions with amino acid residues like ARG63 and TYR214 in the active site of glucokinase. The amide group present in this compound is a potential hydrogen bond donor and acceptor, suggesting its importance in forming stable interactions with a target protein. An intramolecular N-H⋯O hydrogen bond is also a common feature in the crystal structure of related benzamide compounds.
Table 2: Example of Key Interactions for a Benzamide Derivative with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR214 | π-π Stacking | 3.8 |
| ARG63 | Hydrogen Bond | 2.9 |
| THR65 | Hydrogen Bond | 3.1 |
| ARG250 | Hydrogen Bond | 3.0 |
Note: This table provides examples of interactions identified for other benzamide derivatives and is for illustrative purposes only.
Protein-Ligand Interaction Fingerprinting
Protein-ligand interaction fingerprinting (PLIF) is a computational method that translates the complex 3D information of a protein-ligand interaction into a simple, one-dimensional bit string. This allows for a systematic comparison of how different ligands bind to a protein or how one ligand binds to multiple proteins.
A PLIF is generated by identifying all contacts between the ligand and the amino acid residues of the protein within a certain distance. Each bit in the fingerprint corresponds to a specific interaction with a particular residue. For example, a bit might be set to '1' if a hydrogen bond is formed with the backbone of a specific serine residue, and '0' if it is not. These fingerprints can encode various interaction types, including hydrogen bonds (donor and acceptor), hydrophobic contacts, salt bridges, and π-stacking.
This technique is valuable for:
Virtual Screening: Rapidly screening large compound libraries to find molecules that interact with a target in a desired manner.
Understanding Selectivity: Analyzing why a ligand binds to one protein but not another.
Machine Learning Models: PLIFs can be used as descriptors to build models that predict binding affinity or biological activity.
The generation of a PLIF for this compound would involve docking it into a target protein structure and then using software to systematically map all possible interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. The fundamental principle is that the structural properties of a molecule determine its activity.
The process of developing a QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or structural features.
Model Building: Statistical or machine learning methods are used to build a mathematical equation that relates the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using an external set of compounds not used in the model-building process.
For benzamide derivatives, 3D-QSAR studies have been successfully used to develop predictive models for their activity as glucokinase activators. These models help in understanding which structural features are important for activity and can guide the design of new, more potent compounds. A QSAR study on this compound and its analogues could potentially predict their activity against a specific biological target, thereby prioritizing which derivatives to synthesize and test in the lab.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 4 Methylbenzoyl Amino Benzamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 2-[(4-Methylbenzoyl)amino]benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Substituents on the aromatic rings of benzamide (B126) derivatives play a critical role in modulating their biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can influence the reactivity and binding affinity of the molecule. For instance, electron-withdrawing groups can enhance the acidity of the amide proton, potentially leading to stronger hydrogen bonding interactions with a target receptor. Conversely, electron-donating groups can increase the electron density of the aromatic ring, which may be favorable for certain types of interactions.
The position of the substituent is also a key determinant of activity. Substituents at the ortho, meta, or para positions can have different effects on the molecule's conformation and its ability to fit into a binding pocket. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, it was found that the presence of a substituent in the aromatic 3-position lowered the apparent lipophilicity through a combination of steric and electronic influences on the adjacent 2-methoxy group nih.gov. This highlights the intricate interplay between substituent position and the physicochemical properties of the molecule.
The following table summarizes the general effects of different types of substituents on the aromatic rings of benzamide derivatives:
| Substituent Type | General Effect on Aromatic Ring | Potential Impact on Biological Activity |
| Electron-Donating Groups (e.g., -OH, -OR, -NH2, -Alkyl) | Activate the ring towards electrophilic substitution, increase electron density. | Can enhance or decrease activity depending on the specific target interactions. May alter metabolic stability. |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3, Halogens) | Deactivate the ring towards electrophilic substitution, decrease electron density. | Often modulate binding affinity through altered electronic interactions. Halogens can also participate in halogen bonding. |
| Bulky Groups | Introduce steric hindrance. | Can either improve selectivity by preventing binding to off-target sites or decrease activity by hindering binding to the desired target. |
The position of the methyl group on the benzoyl ring of this compound is a critical factor influencing its biological activity. While the para-substituted isomer is the focus of this article, the ortho and meta isomers would be expected to exhibit different biological profiles due to steric and electronic effects.
An ortho-methyl group, for example, can cause significant steric hindrance, forcing the benzoyl and benzamide rings to adopt a non-planar conformation. This conformational change can drastically alter the molecule's shape and its ability to bind to a planar binding site. In contrast, a meta-methyl group would have a less pronounced steric effect but would still alter the electronic distribution of the benzoyl ring. The para position, as in the parent compound, generally offers a balance of electronic effects with minimal steric hindrance, which is often favorable for biological activity.
Studies on related structures, such as 2,3-benzodiazepine analogues, have shown that moving a substituent from the ortho to the meta position can lead to higher biological activity, partly due to reduced steric hindrance nih.gov. This suggests that for 2-(benzoyl)aminobenzamide derivatives, the para position of the methyl group may be optimal for activity, but a systematic study of all three isomers would be necessary to confirm this hypothesis.
Role of the Benzamide Backbone in Molecular Recognition
The benzamide backbone is a fundamental structural feature of this compound and is crucial for its interaction with biological targets. The amide linkage (-CONH-) is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These hydrogen bonds are often essential for anchoring the molecule within the binding site of a protein.
In the context of drug design, targeting the protein backbone with inhibitors is a strategy to combat drug resistance. This is because mutations in the amino acid side chains of a target protein are more common than changes in the backbone conformation. Therefore, molecules that form strong interactions with the protein backbone, like the hydrogen bonds formed by the benzamide group, may be less susceptible to resistance nih.gov.
The importance of the amide group is highlighted in studies where its replacement with other functional groups leads to a significant loss of activity. For example, in a study of benzamide analogs as potential anthelmintics, only bioisosteric replacements that preserved the geometry of the amide group, such as thioamides and selenoamides, retained biological activity nih.gov.
Design and Evaluation of Flexible Linkers to Overcome Steric Hindrance
In some cases, the rigid nature of the benzamide backbone can lead to steric clashes with the target protein, preventing optimal binding. The introduction of a flexible linker between the two aromatic rings can provide the molecule with the conformational freedom needed to adopt a more favorable binding pose.
In the development of benzamide derivatives as FtsZ inhibitors, modifications to the linker connecting the benzamide moiety to a benzodioxane scaffold were explored. It was found that the length and flexibility of the linker were important for activity, with docking studies suggesting that the linker allows for rearrangement of the molecule to better fit the binding site nih.govmdpi.com.
The following table illustrates some common flexible linkers and their potential impact on the properties of benzamide derivatives:
| Linker Type | Example | Potential Effects |
| Alkyl Chain | -(CH2)n- | Increases flexibility and lipophilicity. Length needs to be optimized. |
| Ether Linker | -O-(CH2)n- | Introduces flexibility and can act as a hydrogen bond acceptor. |
| Amine Linker | -NH-(CH2)n- | Provides flexibility and can act as a hydrogen bond donor/acceptor. Can be protonated at physiological pH. |
Bio-isosteric Replacement Strategies in Analogue Design
Bio-isosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties. In the context of this compound derivatives, bio-isosteric replacement can be used to improve pharmacokinetic properties, reduce toxicity, or enhance binding affinity.
A common target for bio-isosteric replacement is the amide bond, which can be susceptible to enzymatic hydrolysis. Replacing the amide bond with a more stable isostere can improve the metabolic stability of the compound. Common bio-isosteres for the amide group include:
Thioamides (-CSNH-): The replacement of the carbonyl oxygen with sulfur can alter the hydrogen bonding properties and metabolic stability of the molecule nih.gov.
Triazoles: These five-membered heterocyclic rings can mimic the planarity and hydrogen bonding capabilities of the amide bond while being more resistant to hydrolysis nih.govdrughunter.com.
Oxadiazoles (B1248032): Similar to triazoles, oxadiazoles are heterocyclic rings that can serve as stable amide bond surrogates nih.gov.
Trifluoroethylamines: This group can mimic the electronic properties of the carbonyl group and enhance metabolic stability drughunter.com.
Bio-isosteric replacement is not limited to the amide bond. Other parts of the this compound scaffold can also be modified. For example, the methyl group could be replaced with other small alkyl groups or a halogen to probe the effects of size and electronics on activity. The aromatic rings themselves could be replaced with heteroaromatic rings to introduce new interaction points and alter the physicochemical properties of the molecule.
The success of a bio-isosteric replacement is highly dependent on the specific biological target and the role of the functional group being replaced. Therefore, careful consideration of the structural and electronic properties of the bio-isostere is essential for successful analogue design drughunter.comnih.gov.
Pharmacophore Elucidation and Optimization based on SAR Data
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. By analyzing the SAR data from a series of this compound derivatives, a pharmacophore model can be developed. This model can then be used to design new, more potent analogues and to virtually screen large compound libraries for potential new hits.
A typical pharmacophore model for a benzamide derivative might include:
Two aromatic rings to account for hydrophobic and pi-stacking interactions.
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
A hydrophobic feature (the methyl group).
The relative positions and distances between these features are critical for activity. For example, a pharmacophore model for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings bohrium.com. Similarly, a pharmacophore model for benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors featured three hydrophobic regions and one hydrogen bond acceptor nih.gov.
Once a pharmacophore model has been established, it can be refined and optimized using data from newly synthesized analogues. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The ultimate goal is to develop a highly predictive pharmacophore model that can guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic properties. Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used in conjunction with pharmacophore modeling to build more sophisticated models that can quantitatively predict the biological activity of new compounds nih.gov.
Preclinical Pharmacological Investigations: in Vitro Mechanistic Studies
Characterization of Molecular Targets and Pathways
Enzyme Inhibition Studies
Tyrosine Kinase Family Inhibition (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb, Abl Kinase)
No studies were identified that investigated the inhibitory activity of 2-[(4-Methylbenzoyl)amino]benzamide against the specified members of the tyrosine kinase family.
Tankyrase (TNKS) Inhibition
There is no available research detailing the effects of this compound on Tankyrase (TNKS) enzymes.
Transforming Growth Factor-β Type I Receptor (ALK5) Modulation
No data is available on the modulatory effects of this compound on the Transforming Growth Factor-β Type I Receptor (ALK5).
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP11B2)
There are no published studies examining the inhibitory effects of this compound on Cytochrome P450 enzymes, including CYP11B2.
Receptor Interaction Studies
The interaction of small molecules with various receptors is fundamental to their pharmacological effects. Substituted benzamides are a well-known class of compounds that can interact with a variety of receptors. For example, studies on the D4 dopamine (B1211576) receptor have shown that benzamide (B126) ring substituents can mediate interactions with the receptor. nih.gov A specific structure-activity relationship has been identified where polar substituents on the benzamide ring can enhance binding affinity to a mutated D4 receptor. nih.gov
More recently, 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent G protein-biased agonists for the orphan GPR52 receptor, an emerging neurotherapeutic target. nih.govchemrxiv.org These findings suggest that the benzamide scaffold can be a versatile platform for designing receptor-active compounds. The specific receptor binding profile of this compound would require dedicated screening and binding affinity studies to be fully elucidated.
Cellular Mechanistic Studies
Antiproliferative Activity in Various Cancer Cell Lines
The potential of this compound and related compounds to inhibit the growth of cancer cells has been investigated in several studies. A novel class of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines has been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov Two of the most promising compounds from this series demonstrated significant inhibitory activity. nih.gov
| Compound | K562 (Leukemia) | HL-60 (Leukemia) | OKP-GS (Renal Carcinoma) |
|---|---|---|---|
| Compound 7 | 2.27 | 1.42 | 4.56 |
| Compound 10 | 2.53 | 1.52 | 24.77 |
These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells. nih.gov Other studies on benzamide derivatives have also reported antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and pancreatic (PaCa2) cancer cell lines, with IC50 values ranging from 51.9 to 90.9 µg/ml. ekb.eg Thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres of the benzamide structure, have also shown potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com
Investigations into Anti-inflammatory Mechanisms
The anti-inflammatory potential of benzamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory response. nih.govnih.gov While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential mechanism of action.
A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors. nih.gov One of the lead compounds from this series demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.29 μM, which was more selective than the widely used COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.42 μM). nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | 19.5 | 0.29 | 67.24 |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |
The potent anti-inflammatory activity of this compound was further confirmed by its ability to suppress protein denaturation, with an IC50 value of 0.54 μM. nih.gov These findings suggest that the anti-inflammatory effects of this compound may be mediated, at least in part, through the selective inhibition of the COX-2 enzyme.
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of 2-aminobenzamide (B116534) derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of bacterial and fungal pathogens. Research into this class of compounds suggests that their activity is closely linked to their specific molecular structure and the presence of key pharmacophore sites.
Antibacterial and Antifungal Activity
In vitro investigations of a series of 2-aminobenzamide derivatives demonstrated varied activity against several bacterial and fungal strains. mdpi.com The tested organisms included Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and fungal strains including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.com
The proposed mechanism for the antimicrobial effects of these compounds involves the concept of "opening/closing" pharmacophore sites influenced by tautomerism. nih.gov It is hypothesized that 2-aminobenzamide derivatives can exist in different tautomeric forms. Certain forms may create intramolecular hydrogen bonds, resulting in a "closed" pharmacophore site that reduces antimicrobial activity. nih.gov Conversely, other conformations represent an "open" and active state. The difference in charges between two heteroatoms within a dipolar pharmacophoric site is thought to facilitate the inhibition of bacteria. nih.gov For instance, one derivative in a broader study showed significant antifungal activity against Aspergillus fumigatus, reported to be more potent than the standard drug Clotrimazole, alongside moderate to good activity against other tested microbes. mdpi.com
Table 1: Representative In Vitro Antimicrobial Activity of 2-Aminobenzamide Derivatives The data presented below is for a series of 2-aminobenzamide derivatives and not specifically for this compound.
| Compound Class | Test Organism | Type | Activity Noted | Source |
|---|---|---|---|---|
| 2-Aminobenzamide Derivatives | Bacillus subtilis | Gram-positive Bacteria | Moderate to Good | mdpi.com |
| Staphylococcus aureus | Gram-positive Bacteria | Moderate to Good | mdpi.com | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate to Good | mdpi.com | |
| Escherichia coli | Gram-negative Bacteria | Moderate to Good | mdpi.com | |
| Saccharomyces cerevisiae | Fungus | Moderate to Good | mdpi.com | |
| Aspergillus fumigatus | Fungus | Excellent | mdpi.comnih.gov | |
| Candida albicans | Fungus | Moderate to Good | mdpi.com |
Antiviral Activity
While extensive research has been conducted on the antibacterial and antifungal properties of benzamide derivatives, specific in vitro mechanistic studies on the antiviral activity of this compound are not extensively detailed in the available literature. However, the broader class of N-substituted benzamides and related N-heterocycles has been investigated for potential antiviral applications. researchgate.netnih.gov The mechanism of action for antiviral benzamides is often target-specific, depending on the virus. For related heterocyclic compounds, activities such as the inhibition of viral proteases or interference with viral entry and replication processes have been reported. nih.gov Further research is required to specifically elucidate the potential antiviral mechanisms of this compound.
Antiprotozoal Activity against Parasitic Organisms (e.g., P. falciparum, Trypanosomes, Leishmania)
Closely related N-benzoyl-2-hydroxybenzamides have been systematically evaluated for their efficacy against a panel of protozoan parasites, revealing potent activity and highlighting them as a promising class of antiprotozoal agents. morressier.com These studies provide valuable insights into the potential activities of the structurally similar 2-aminobenzamide scaffold.
Activity against Plasmodium falciparum
Structure-activity relationship (SAR) analyses of N-benzoyl-2-hydroxybenzamide analogs led to the identification of compounds with excellent potency against the K1 isolate of Plasmodium falciparum, the parasite responsible for malaria. morressier.com One lead compound from this series demonstrated an IC50 value of 0.005 µg/mL against the K1 isolate, which was 21-fold more potent than the standard antimalarial drug chloroquine (B1663885) (IC50 0.108 µg/mL). morressier.com This suggests that the benzamide scaffold is a viable starting point for developing potent antimalarial agents.
Activity against Trypanosomes
Various benzamide derivatives have been investigated for their trypanocidal properties. acs.orgnih.gov Studies on N-benzoyl-2-hydroxybenzamides showed they were moderately active against Trypanosoma cruzi, the causative agent of Chagas disease. morressier.com The mechanism of action for some trypanocidal agents involves the enzyme nitroreductase (NTR), which activates the compounds into toxic agents within the parasite. nih.gov Although this specific mechanism has been detailed for nitrobenzamide derivatives, it underscores that the benzamide core can be modified to target critical parasite-specific pathways. nih.gov
Activity against Leishmania
The potential of benzamide derivatives against Leishmania species, which cause leishmaniasis, has also been explored. nih.gov In a study of N-benzoyl-2-hydroxybenzamides, a derivative was identified with activity against Leishmania donovani (IC50 0.135 µg/mL) comparable to that of miltefosine (B1683995) (IC50 0.188 µg/mL), an established oral drug for treating leishmanial infections. morressier.com This indicates that this class of compounds holds significant promise for the development of new antileishmanial therapies.
Table 2: Representative In Vitro Antiprotozoal Activity of N-Benzoyl-2-hydroxybenzamide Derivatives The data presented below is for N-benzoyl-2-hydroxybenzamide derivatives, which are structurally similar to this compound.
| Compound Class | Parasitic Organism | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) | Source |
|---|---|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamide | Plasmodium falciparum (K1) | 0.005 | Chloroquine | 0.108 | morressier.com |
| N-Benzoyl-2-hydroxybenzamide | Leishmania donovani | 0.135 | Miltefosine | 0.188 | morressier.com |
| N-Benzoyl-2-hydroxybenzamide | Trypanosoma cruzi | Moderate Activity | Not Specified | Not Specified | morressier.com |
Advanced Derivative Synthesis for Biological Probe Development
Rational Design of Novel Benzamide (B126) Analogues for Specific Target Engagement
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a molecule with its biological target. For the 2-[(4-Methylbenzoyl)amino]benzamide scaffold, this process involves the systematic modification of its structure to enhance binding affinity, selectivity, and functional activity. This approach often relies on an iterative cycle of design, synthesis, and biological evaluation, guided by an understanding of the target's structure and the molecule's structure-activity relationships (SAR).
The design of novel analogues typically focuses on several key structural components:
The 4-Methylbenzoyl Moiety: The p-tolyl group can be modified to explore different interactions within a target's binding pocket. The methyl group's position can be shifted (to ortho- or meta-), or it can be replaced with other substituents to alter steric, electronic, and hydrophobic properties. For instance, replacing it with electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can modulate binding affinity.
The Benzamide Core: The 2-amino group on the benzamide ring is a critical hydrogen bond donor and a key feature for interaction with many biological targets, such as histone deacetylases (HDACs). researchgate.net Substituents can be introduced onto this phenyl ring to improve target selectivity or alter physicochemical properties.
The Amide Linker: While typically conserved, the amide bond's conformation is crucial for orienting the two halves of the molecule correctly within the binding site.
Drawing parallels from studies on related 2-aminobenzamide (B116534) structures, SAR exploration is crucial. For example, in a series of 2-aminobenzamide derivatives synthesized for antimicrobial activity, the nature of the substituent on the N-phenyl ring significantly influenced their biological effect. nih.gov This highlights the importance of systematic modification to achieve desired biological outcomes. Similarly, rational modification of the antiandrogen drug bicalutamide (B1683754) led to a new series of phenylsulfonyl-benzamide derivatives with significantly improved anti-prostate cancer activity. nih.gov
| Derivative Class | Target/Activity | Key Findings from Rational Design |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 Inhibitors | A 2-thioacetamido linker was used to conjugate the two moieties, fulfilling the pharmacophoric requirements for VEGFR-2 inhibition and leading to potent anticancer activity. nih.gov |
| Phenylsulfonyl-Benzamides | Anti-prostate Cancer | Modification of the bicalutamide structure based on molecular modeling led to derivatives with improved IC50 values in prostate cancer cell lines. nih.gov |
| Benzamide-Substituted Benzenesulfonamides | Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors | The design incorporated a benzamide moiety into a benzenesulfonamide (B165840) structure, resulting in potent, nanomolar-level inhibition of hCA I, hCA II, and AChE enzymes. nih.gov |
| 2-Aminobenzamide Derivatives | Antimicrobial Agents | Varying the substituent on the N-phenyl ring of the 2-aminobenzamide scaffold was shown to modulate antimicrobial potency, identifying key pharmacophore sites. nih.gov |
This rational, structure-based approach allows chemists to fine-tune the properties of the this compound scaffold, converting a basic chemical entity into a highly specific and potent modulator of biological function.
Synthesis of Conjugates and Probes for Mechanistic Biological Studies
To move beyond simple inhibition and explore the biological role and interactions of a target protein in its native environment, inhibitor scaffolds like this compound are often converted into chemical probes. These probes are synthesized by conjugating the core molecule to a functional tag, such as a reporter group or an affinity handle, enabling visualization or isolation of the target protein.
The synthesis of these conjugates requires chemical handles on the parent molecule that allow for the attachment of tags without disrupting the key interactions required for target binding. Potential synthetic strategies for modifying this compound include:
Functionalization of the Aromatic Rings: Introducing a reactive group, such as an alkyne or azide (B81097) for click chemistry, or a carboxylic acid or amine for amide coupling, onto either the benzoyl or benzamide ring.
Modification of the Methyl Group: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid or halogenated to provide a point of attachment for linkers and tags.
A key example of this strategy is the development of photoreactive benzamide probes for HDACs. nih.gov In this work, researchers took a benzamide scaffold and decorated it with azido (B1232118) groups, which are photoreactive and form a covalent bond with the target protein upon UV irradiation. These probes were also designed with an alkyne handle to allow for the attachment of a biotin (B1667282) tag via click chemistry, enabling subsequent affinity purification and identification of protein binding partners. nih.gov This approach transforms a simple inhibitor into a powerful tool for photoaffinity labeling, allowing for the mapping of binding sites and the identification of target proteins in complex biological mixtures.
| Probe Type | Required Modification/Tag | Application in Mechanistic Studies |
| Affinity Probe | Conjugation to an affinity tag (e.g., Biotin) via a linker. | Allows for the isolation and pulldown of the target protein and its binding partners from cell lysates for identification by mass spectrometry. |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., Fluorescein, Rhodamine). | Enables visualization of the target protein's localization and dynamics within living cells using fluorescence microscopy. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., Azide, Diazirine, Benzophenone). | Upon UV activation, the probe covalently crosslinks to the target protein, allowing for irreversible labeling and precise identification of the binding site. nih.gov |
| Bifunctional Probe | Contains both a target-binding moiety and a ligand for another protein (e.g., E3 ligase). | Used in targeted protein degradation (e.g., PROTACs) to induce the selective degradation of the target protein, allowing for the study of its functional role. |
By applying these synthetic strategies, this compound can be transformed from a simple lead compound into a sophisticated chemical probe, facilitating deeper investigations into cellular biology.
High-Throughput Synthesis and Screening Library Generation of Benzamide Derivatives
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery utilizes high-throughput synthesis and screening. This approach allows for the rapid generation and evaluation of large collections of related compounds, known as screening libraries, to quickly identify derivatives with desired biological activity.
High-throughput synthesis often employs parallel or combinatorial chemistry techniques. For the this compound core, a library could be constructed by reacting a diverse set of substituted benzoic acids with a collection of substituted 2-aminobenzamides. This creates a matrix of products where all possible combinations of the building blocks are synthesized. Methodologies such as microwave-assisted synthesis can be used to accelerate reaction times and improve yields, making the generation of large libraries more feasible. nih.gov
A cutting-edge approach is the 'direct-to-biology' high-throughput chemistry (D2B-HTC) platform. semanticscholar.org This method involves the parallel synthesis of hundreds or thousands of compounds in multi-well plates (e.g., 384-well format). The resulting crude reaction products are then screened directly in biological assays without purification. This platform enables rapid iterative design-make-test cycles, dramatically accelerating the optimization of initial hits into potent and selective chemical tools. semanticscholar.org
The design of a screening library based on this compound would involve the following components:
| Library Component | Description | Example Building Blocks |
| Scaffold | The core 2-aminobenzamide structure. | 2-Aminobenzamide |
| Building Block A | A diverse set of acylating agents based on the 4-methylbenzoyl moiety. | 4-Fluorobenzoyl chloride, 4-Methoxybenzoyl chloride, 3-Trifluoromethylbenzoyl chloride, Pyridine-4-carbonyl chloride, etc. |
| Building Block B | A diverse set of substituted 2-aminobenzamides. | 2-Amino-5-chlorobenzamide, 2-Amino-4-fluorobenzamide, 2-Amino-5-methoxybenzamide, etc. |
| Resulting Library | A grid of unique derivatives formed by combining each building block from set A with each from set B. | If 50 unique acylating agents (A) are reacted with 20 unique aminobenzamides (B), a library of 1,000 distinct derivatives is generated. |
Once synthesized, these libraries are screened against specific molecular or cellular targets to identify "hits"—compounds that exhibit significant activity. nih.gov The hit rate for synthetic libraries can be low, but the sheer number of compounds tested increases the probability of finding novel and active molecules. nih.gov Hits from these screens provide valuable starting points for more focused, rational design efforts as described in the preceding sections.
Q & A
Q. Q: What are the standard synthetic routes for 2-[(4-Methylbenzoyl)amino]benzamide, and how can reaction conditions be optimized for yield?
A: The compound is typically synthesized via amide coupling between 4-methylbenzoic acid derivatives and 2-aminobenzamide. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions .
Optimization involves screening catalysts (e.g., DMAP) and monitoring by TLC or HPLC. Post-synthesis, purification via column chromatography or recrystallization improves purity .
Advanced: Contradictory Data in Pharmacological Studies
Q. Q: How can researchers address discrepancies in reported biological activities (e.g., variable IC₅₀ values in enzyme inhibition assays)?
A: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target polymorphism. Mitigation strategies include:
- Standardized protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate with positive controls .
- Binding site analysis : Perform site-directed mutagenesis (as in CXCR2 antagonist studies) to identify critical residues affecting affinity .
- Statistical validation : Replicate experiments across multiple cell lines or enzymatic batches to assess variability .
Basic Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?
A: A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR identifies amide protons (δ 8.0–10.0 ppm) and aromatic signals .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 269.1) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in single crystals .
Advanced: Mechanistic Insights into Biological Activity
Q. Q: What methodologies elucidate the compound’s mechanism of action in anticancer studies?
A: Key approaches include:
- Enzyme kinetics : Measure inhibition constants (Kᵢ) against kinases (e.g., EGFR) using fluorogenic substrates .
- Cellular assays : Apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) .
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., tubulin) .
Basic Toxicity Profiling
Q. Q: What preclinical models are suitable for initial toxicity evaluation of this compound?
A: Standard models include:
- In vitro cytotoxicity : MTT assay on HEK293 or HepG2 cells to determine CC₅₀ values .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains .
- Acute toxicity : Rodent studies (OECD 423) to estimate LD₅₀ and organ-specific effects .
Advanced: Structure-Activity Relationship (SAR) Studies
Q. Q: How can researchers design SAR studies to improve the compound’s bioactivity?
A: Focus on modifying key substituents:
- 4-Methylbenzoyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Benzamide core : Introduce heterocycles (e.g., thiazole) to improve metabolic stability .
- Dosage-response assays : Test derivatives in dose ranges (0.1–100 µM) to quantify potency shifts .
Basic: Stability and Storage
Q. Q: What conditions ensure the compound’s stability during storage?
A:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation .
- Solvent compatibility : Dissolve in DMSO (≤10 mg/mL) for long-term stability .
Advanced: In Silico Modeling for Target Prediction
Q. Q: Which computational tools predict potential off-target interactions?
A: Leverage:
- PharmMapper : Identifies putative targets via reverse pharmacophore matching .
- SwissTargetPrediction : Prioritizes targets based on similarity to known ligands .
- MD simulations : GROMACS or AMBER assess binding dynamics over time .
Basic: Handling and Safety
Q. Q: What safety precautions are essential when handling this compound?
A:
- PPE : Use nitrile gloves, lab coats, and goggles .
- Ventilation : Work in a fume hood to avoid inhalation .
- Waste disposal : Follow EPA guidelines for amide-containing waste .
Advanced: Resolving Spectral Data Contradictions
Q. Q: How should researchers interpret conflicting NMR or MS data?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
